(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol
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Overview
Description
“(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methanol” is a complex organic compound . It has a molecular formula of C20H26O4 and a molecular weight of 330.41804 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups . It includes three methyl groups, two dioxane rings, and a methanol group .Physical And Chemical Properties Analysis
This compound has a molecular formula of C20H26O4 and a molecular weight of 330.41804 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Scientific Research Applications
Enamine Energetics and Catalysis
Enamines are fundamental in carbonyl chemistry . A comprehensive computational study on the energetics of enamine intermediates has been conducted, leading to a database of enamine energetics including thermodynamic indices such as free-energy stability, bond dissociation energy (BDE), and acid dissociation constant (pKa) as well as kinetic indices such as nucleophilicity and electrophilicity . This data provides a rational basis for understanding and predicting chemical reactions involving enamines .
Hypoxia-Responsive Prodrugs and Imaging Agents
Enamine N-oxides have been synthesized and applied to hypoxia-responsive prodrugs and imaging agents . Hypoxia-dependent reduction of this motif by hemeproteins results in the activation of a caged molecule and a latent electrophile . This dual drug release and imaging modality presents an attractive opportunity for theranostic development .
Hydrogen Bonding Effects in Organo-Enamine Catalysis
Research has been conducted into the effects of acids or hydrogen bonding acceptors on the reaction rates and equilibria of enamine formation . This has implications for the development of new catalysts and the optimization of reaction conditions.
Fast Proton-Induced Fission of 238U
Fast proton-induced fission of 238U has been investigated, with fission variables such as cross-sections, mass distributions, and prompt neutron emission evaluated . This research has implications for the production of radioisotopes with applications in medicine, electronics, industry, and other fields of human activities .
Operational Potential of Ecosystem Research Applications
The OPERAs research aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems . It seeks to establish whether, how, and under what conditions the ES/NC concepts can move beyond the academic domain towards practical implementation in support of sustainable ecosystem management .
Pyrrole Subunit Applications
The pyrrole subunit, which is a component of the compound, has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, and antitumor agents . They are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Safety and Hazards
properties
IUPAC Name |
(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.02,7.09,14]hexadeca-2,4,6-trien-12-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O3/c1-11-8-17(3)15-12(2)18(11,9-19)10-20-16(15)13-6-4-5-7-14(13)21-17/h4-7,11-12,15-16,19H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYCBFBDEJEBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C(C1(COC3C4=CC=CC=C4O2)CO)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,3,4a-trimethyl-4,4a,9,9a-tetrahydro-1H-9,2-(epoxymethano)xanthen-2(3H)-yl]methanol |
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